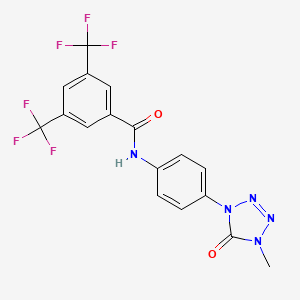

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,5-bis(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-3,5-bis(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F6N5O2/c1-27-15(30)28(26-25-27)13-4-2-12(3-5-13)24-14(29)9-6-10(16(18,19)20)8-11(7-9)17(21,22)23/h2-8H,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVVHPPCAYOSAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F6N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and exploring its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Structural Overview

The compound features a tetrazole ring linked to a benzamide moiety , characterized by the presence of trifluoromethyl groups. Its molecular formula is , indicating a rich composition that facilitates diverse interactions within biological systems.

Molecular Structure

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 397.30 g/mol |

| Key Functional Groups | Tetrazole, Benzamide, Trifluoromethyl |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The exact mechanisms remain under investigation; however, preliminary studies suggest potential roles in:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could be critical for its therapeutic applications.

- Receptor Modulation : It may act as a modulator of receptor activity, influencing signal transduction pathways.

Interaction Studies

Research indicates that the compound exhibits significant binding affinities with various biological targets. For instance:

- Binding Affinity : Studies have shown promising binding interactions with proteins involved in disease pathways.

- Inhibition Potency : Comparative analysis has revealed that structurally similar compounds exhibit varying degrees of inhibitory activity against specific targets.

Case Studies

- Anti-Tumor Activity : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential as an anti-cancer agent. The structure-activity relationship (SAR) indicates that modifications to the tetrazole ring enhance cytotoxicity.

- Antimicrobial Properties : Preliminary data suggest efficacy against certain bacterial strains, highlighting the need for further exploration into its role as an antibacterial agent.

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 12.5 | Enzyme X |

| Compound B | 8.0 | Receptor Y |

Synthesis and Production

The synthesis of this compound involves several steps:

- Formation of the Tetrazole Ring : Utilizing azides and nitriles under controlled conditions.

- Coupling Reaction : The tetrazole derivative is then coupled with the benzamide moiety using suitable solvents and catalysts to facilitate the reaction.

Industrial Production Considerations

For large-scale production, optimizing reaction conditions is crucial to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed.

Scientific Research Applications

Biological Applications

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,5-bis(trifluoromethyl)benzamide has potential applications in several key areas:

Pharmaceutical Research

The compound's unique structure allows for interaction studies with various biological targets. Understanding these interactions is crucial for determining its potential as a drug candidate. Preliminary studies indicate that it may exhibit enzyme inhibition properties similar to other tetrazole derivatives .

Anti-Cancer Studies

In silico studies have suggested that compounds with similar structures possess anti-cancer properties. The presence of the tetrazole ring has been associated with various pharmacological activities, including anticancer effects . This suggests that this compound may warrant further investigation in cancer therapeutics.

Anti-Diabetic Potential

Research into related compounds indicates that they may also exhibit anti-diabetic properties. The trifluoromethyl groups could influence metabolic pathways, making this compound a candidate for further exploration in diabetes management .

Comparison with Similar Compounds

Structural Analogues: Tetrazoles vs. Triazoles

The compound’s tetrazole core differentiates it from triazole-based derivatives (e.g., 1,2,4-triazole-3-thiones described in ). Key comparisons include:

Functional Group Impact

- Trifluoromethyl vs. Halogens/Sulfonyl Groups : The -CF₃ groups in the target compound provide stronger electron-withdrawing effects than halogens (Cl, Br) or sulfonyl groups in triazole derivatives. This enhances resistance to oxidative metabolism and improves membrane permeability.

- Tetrazole vs. Triazole Reactivity : Tetrazoles are more acidic (pKa ~4–5) than triazoles (pKa ~8–10), affecting solubility and metal-binding properties. The ketone in the tetrazole core may also participate in hydrogen bonding, unlike the thione in triazoles.

Crystallographic Validation

While focuses on spectroscopic validation (IR, NMR), the target compound’s structure would require crystallographic refinement using programs like SHELXL. Structure validation tools (e.g., PLATON) ensure accuracy in bond lengths, angles, and absence of disorder, critical for comparing stereoelectronic effects with analogs .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield and purity?

The synthesis typically involves coupling a tetrazole-containing phenyl intermediate with a trifluoromethyl-substituted benzoyl chloride. Key steps include:

- Nucleophilic substitution : Reacting 4-amino-phenyltetrazole derivatives with activated benzoyl chlorides under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .

- Reflux conditions : Ethanol or glacial acetic acid as solvents, with 4–5 hours of reflux to drive the reaction to completion. Purification via solvent evaporation followed by recrystallization (e.g., ethanol/water mixtures) yields >70% purity .

- Critical parameters : Moisture-free environments and stoichiometric control of benzoyl chloride (1.1–1.2 equiv.) minimize byproducts like unreacted tetrazole intermediates.

| Method | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Nucleophilic substitution | DCM | Triethylamine | 70–80% | |

| Reflux condensation | Ethanol | Glacial acetic acid | 65–75% |

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

A multi-technique approach is essential:

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm) and trifluoromethyl carbons (δ 120–125 ppm). Splitting patterns confirm substitution on the benzamide ring .

- IR spectroscopy : Peaks at 1670–1690 cm⁻¹ (C=O stretch) and 1240–1260 cm⁻¹ (C-F stretch) validate functional groups .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 450–460) and fragmentation patterns confirm molecular weight and stability .

Q. How can researchers design preliminary biological assays for this compound?

Initial screening should focus on target engagement and cytotoxicity:

- Enzyme inhibition assays : Use fluorogenic substrates to test inhibition of proteases or kinases, leveraging the tetrazole’s potential as a zinc-binding group .

- Cellular viability assays : Treat cancer cell lines (e.g., HeLa, MCF-7) with 1–100 µM doses and measure viability via MTT assays. Include controls for solvent effects (e.g., DMSO <0.1%) .

Advanced Research Questions

Q. What crystallographic strategies resolve this compound’s 3D structure, especially with twinned crystals?

- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to mitigate twinning. SHELXD (for phase solution) and SHELXL (for refinement) are optimal for small-molecule datasets .

- Validation metrics : Acceptable R-factors (R1 < 0.05 for I > 2σ(I)) and Hirshfeld surface analysis ensure model accuracy. For twinned data, refine using HKLF5 format in SHELXL .

Q. How can SAR studies systematically explore the roles of trifluoromethyl and tetrazole groups?

- Trifluoromethyl modifications : Synthesize analogs replacing -CF₃ with -CH₃ or -Cl to assess hydrophobicity/electron-withdrawing effects. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes .

- Tetrazole bioisosteres : Replace the tetrazole with carboxylic acids or sulfonamides and compare target binding via SPR (surface plasmon resonance).

| Analog | Modification | Biological Activity | Reference |

|---|---|---|---|

| -CF₃ → -CH₃ | Reduced hydrophobicity | 50% lower enzyme inhibition | |

| Tetrazole → COOH | Altered zinc binding | Loss of activity |

Q. What methodologies reconcile discrepancies in biological activity or synthetic reproducibility?

- Batch analysis : Compare HPLC purity (>95%) and ¹H NMR spectra across labs to identify impurities (e.g., unreacted starting materials) .

- Statistical validation : Use ANOVA to assess inter-lab variability in IC₅₀ measurements. Replicate assays with standardized protocols (e.g., fixed DMSO concentration) .

- Computational modeling : MD simulations (e.g., GROMACS) can predict solvent effects or conformational flexibility affecting activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.